

# NCB-0846: A Technical Guide to a Novel Wnt/TNIK Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NCB-0846  |           |
| Cat. No.:            | B15608171 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **NCB-0846**, a potent and selective inhibitor of Traf2- and NCK-interacting kinase (TNIK). This document details its biological activities, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.

### **Chemical Structure and Physicochemical Properties**

**NCB-0846**, with the formal name cis-4-[[2-(1H-benzimidazol-6-ylamino)-8-quinazolinyl]oxy]-cyclohexanol, is a small molecule inhibitor of TNIK.[1] Its chemical and physical properties are summarized in the table below.



| Property          | Value                                                                                                                                                                                           | Reference |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 1792999-26-8                                                                                                                                                                                    | [1]       |
| Molecular Formula | C21H21N5O2                                                                                                                                                                                      | [1]       |
| Molecular Weight  | 375.4 g/mol                                                                                                                                                                                     | [1]       |
| SMILES            | OINVALID-LINK CC[C@@H]1OC2=CC=CC3= C2N=C(NC4=CC=C(N=CN5)C 5=C4)N=C3                                                                                                                             | [1]       |
| InChI             | InChI=1S/C21H21N5O2/c27-<br>15-5-7-16(8-6-15)28-19-3-1-2-<br>13-11-22-21(26-20(13)19)25-<br>14-4-9-17-18(10-14)24-12-23-<br>17/h1-4,9-12,15-16,27H,5-<br>8H2,(H,23,24)<br>(H,22,25,26)/t15-,16+ | [1]       |
| Solubility        | DMSO: 5 mg/mL, DMF: 1<br>mg/mL                                                                                                                                                                  | [1]       |
| Storage           | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.                                                                                                  | [2]       |

### **Biological Activity and Mechanism of Action**

**NCB-0846** is an orally active and selective inhibitor of TNIK with an IC<sub>50</sub> of 21 nM.[3][4][5] TNIK is a key regulator in the Wnt signaling pathway, where it phosphorylates TCF4, a transcription factor that, in complex with β-catenin, drives the expression of Wnt target genes. By binding to the ATP-binding pocket of TNIK in an inactive conformation, **NCB-0846** inhibits its kinase activity.[3][6] This leads to the suppression of TCF4 phosphorylation and subsequent downregulation of Wnt target genes such as AXIN2, MYC, and CCND1.[3][5]

Furthermore, **NCB-0846** has been shown to block the TGF- $\beta$  signaling pathway by inhibiting the phosphorylation and nuclear translocation of SMAD2/3.[3][7] This dual inhibition of Wnt and



TGF- $\beta$  pathways contributes to its potent anti-tumor and anti-cancer stem cell (CSC) activities. [5]

# **Signaling Pathway Diagram**







Click to download full resolution via product page

Caption: **NCB-0846** inhibits Wnt and TGF- $\beta$  signaling pathways.



# In Vitro and In Vivo Activity

NCB-0846 demonstrates significant anti-cancer activity in both in vitro and in vivo models.

Kinase Inhibitory Profile

| Kinase     | IC <sub>50</sub> / % Inhibition | Reference |
|------------|---------------------------------|-----------|
| TNIK       | 21 nM                           | [3][4][5] |
| FLT3       | >80% at 100 nM                  | [1]       |
| JAK3       | >80% at 100 nM                  | [1]       |
| PDGFRα     | >80% at 100 nM                  | [1]       |
| TrkA       | >80% at 100 nM                  | [1]       |
| Cdk2/CycA2 | >80% at 100 nM                  | [1]       |
| HGK        | >80% at 100 nM                  | [1]       |

## **Cellular Activity**



| Cell Line     | Assay                                          | Activity                                                                           | Reference |
|---------------|------------------------------------------------|------------------------------------------------------------------------------------|-----------|
| HCT116        | 2D Cell Growth                                 | IC50 value is 6.8-fold lower than its diastereomer.                                | [3]       |
| HCT116        | Soft-Agar Colony<br>Formation                  | ~20-fold higher inhibitory activity than its diastereomer.                         | [3]       |
| HCT116, DLD-1 | Sphere Formation                               | Reduces the frequency of sphere-forming cells.                                     | [3]       |
| HCT116        | Apoptosis                                      | Induces an increase in<br>the sub-G1 cell<br>population and<br>cleavage of PARP-1. | [3]       |
| A549          | Epithelial-<br>Mesenchymal<br>Transition (EMT) | Inhibits TGF-β1-<br>induced EMT.                                                   | [8]       |

**In Vivo Efficacy** 

| Model           | Cell Line | Treatment                            | Outcome                                                            | Reference |
|-----------------|-----------|--------------------------------------|--------------------------------------------------------------------|-----------|
| Mouse Xenograft | HCT116    | 40 or 80 mg/kg,<br>oral, BID         | Suppresses tumor growth.                                           | [9]       |
| Mouse Xenograft | HCT116    | 90 or 150 mg/kg,<br>single oral dose | Reduces expression of Wnt-target genes (AXIN2, MYC, CCND1).        | [3]       |
| Apcmin/+ Mice   | -         | Oral<br>administration               | Reduces<br>multiplicity and<br>dimensions of<br>intestinal tumors. | [5]       |



# Experimental Protocols TNIK Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for measuring the inhibitory effect of **NCB-0846** on TNIK kinase activity.

#### Materials:

- TNIK enzyme
- TNIK Kinase Buffer: 40 mM Tris, pH 7.5; 20 mM MgCl<sub>2</sub>; 0.1 mg/ml BSA; 2.5 mM MnCl<sub>2</sub>; 50 μM DTT.[1]
- Substrate (e.g., myelin basic protein)
- ATP
- NCB-0846 (or other inhibitors)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 384-well white assay plates

#### Procedure:

- Prepare a reaction mixture containing TNIK enzyme in TNIK Kinase Buffer.
- Add 2 μl of varying concentrations of NCB-0846 or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2 μl of the TNIK enzyme solution to each well.
- Add 2 μl of a substrate/ATP mix to initiate the reaction.[1]
- Incubate at room temperature for 60 minutes.[1]
- Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
   [1]



- Incubate at room temperature for 40 minutes.[1]
- Add 10 μl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]
- Incubate at room temperature for 30 minutes.[1]
- Record luminescence using a plate reader. The signal positively correlates with kinase activity.[1]

### **HCT116 Cell Viability Assay (CellTiter-Glo®)**

#### Materials:

- HCT116 cells
- Growth medium: McCoy's 5a Medium supplemented with 10% FBS and 1% Penicillin/Streptomycin.[10]
- NCB-0846
- CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
- 96-well clear-bottom white plates

#### Procedure:

- Seed HCT116 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach
  overnight.
- Treat the cells with a serial dilution of NCB-0846 or DMSO (vehicle control) for 72 hours.[3]
- Equilibrate the plate and its contents to room temperature for 30 minutes.
- Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
- Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.



· Measure luminescence using a plate reader.

### **Soft-Agar Colony Formation Assay**

#### Materials:

- HCT116 cells
- Growth medium
- Agar
- NCB-0846
- 6-well plates

#### Procedure:

- Prepare a base layer of 0.5% agar in growth medium in each well of a 6-well plate and allow it to solidify.[3]
- Resuspend 1.5 x 10<sup>4</sup> HCT116 cells in 1 ml of 0.33% agar in growth medium.
- Layer the cell-agar suspension on top of the base layer.
- Cover the top agar layer with culture medium containing NCB-0846 (e.g., 1  $\mu$ M) or DMSO.[3] [4]
- Incubate for 14 days, changing the medium with the respective treatment every 3-4 days.[3]
   [4]
- Stain the colonies with crystal violet and count them.

### **Mouse Xenograft Model**

#### Materials:

• BALB/c nude mice (female, 9 weeks old).[9]



- HCT116 cells
- Matrigel
- NCB-0846
- Vehicle solution (e.g., DMSO/polyethylene glycol #400/30% 2-hydroxypropyl-β-cyclodextrin solution (10:45:45 v/v)).[9]

#### Procedure:

- Harvest HCT116 cells and resuspend them in a 1:1 mixture of medium and Matrigel.
- Subcutaneously inject 5 x 10<sup>6</sup> cells into the flank of each mouse.[9]
- Monitor tumor growth regularly using calipers.
- When tumors reach a volume of approximately 80-100 mm<sup>3</sup>, randomize the mice into treatment and control groups.[4]
- Administer NCB-0846 (e.g., 40 or 80 mg/kg) or vehicle solution orally, twice daily (BID), for 14 days.[9]
- Measure tumor volume and body weight throughout the study.
- At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot or RT-PCR).

### **Experimental Workflow Diagram**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. promega.jp [promega.jp]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. TNIK inhibition abrogates colorectal cancer stemness PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Computational study on new natural compound inhibitors of Traf2 and Nck-interacting kinase (TNIK) PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological blockage of transforming growth factor-β signalling by a Traf2- and Nck-interacting kinase inhibitor, NCB-0846 PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. encodeproject.org [encodeproject.org]
- To cite this document: BenchChem. [NCB-0846: A Technical Guide to a Novel Wnt/TNIK Pathway Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608171#the-chemical-structure-and-properties-of-ncb-0846]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com